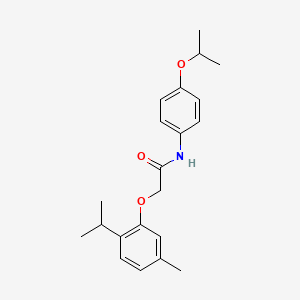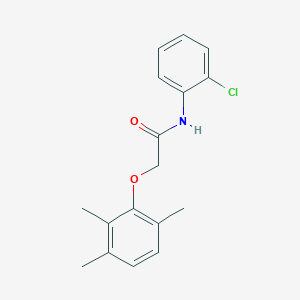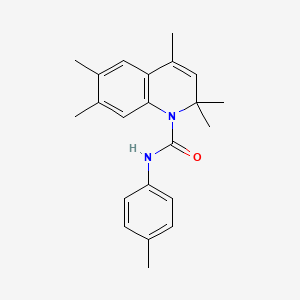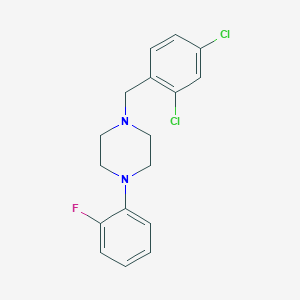![molecular formula C18H17F3N4O2 B5620945 5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5620945.png)
5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of heterocyclic compounds, characterized by the presence of a triazole ring, which is a versatile moiety in medicinal chemistry due to its relevance in drug discovery and development. The compound's structure suggests potential bioactivity, given the trifluoroethyl and methoxybenzyl groups' presence, which are common in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from basic building blocks like acetohydrazides and proceeding through cyclization, aminomethylation, and functional group transformations (Bekircan, Ülker, & Menteşe, 2015). These steps are crucial for introducing various substituents on the triazole ring, affecting the compound's physical and chemical properties.
Molecular Structure Analysis
The molecular structure and electronic properties of similar compounds have been thoroughly analyzed using techniques like FT-IR, micro-Raman, UV-Vis spectroscopy, and quantum chemical calculations (Gökce et al., 2014). These studies provide insights into the vibrational frequencies, electronic absorption, and molecular electrostatic potential, crucial for understanding the compound's interaction with biological targets.
Chemical Reactions and Properties
Compounds with a triazole core can undergo various chemical reactions, including nucleophilic substitution, acetylation, and methylation, leading to a wide range of derivatives with diverse biological activities. The reactivity of the triazole ring and its substituents plays a significant role in the compound's chemical behavior and its interaction with biological targets (Yüksek et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be determined through experimental studies, which are essential for their formulation and application in drug development. The crystalline structure, in particular, provides valuable information on the compound's stability and reactivity (Zugenmaier, 2013).
properties
IUPAC Name |
5-[5-[(2-methoxyphenyl)methyl]-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-24-10-13(7-8-16(24)26)17-22-15(23-25(17)11-18(19,20)21)9-12-5-3-4-6-14(12)27-2/h3-8,10H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMQIMGXYVQPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NC(=NN2CC(F)(F)F)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4S*)-4-cyclopropyl-1-[(2-phenylpyrimidin-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5620870.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5620881.png)

![1-ethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5620892.png)
![9-(cyclopropylmethyl)-4-(1H-imidazol-1-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5620906.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5620927.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5620933.png)
![[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)

![2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)
![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)
![1-(cyclobutylcarbonyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5620987.png)